[(nitroimino)bis[methylene(nitroimino)]]dimethyl diacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(nitroimino)bis[methylene(nitroimino)]]dimethyl diacetate is a complex organic compound with the molecular formula C8H14N6O10. This compound is characterized by the presence of nitroimino groups and acetate esters, making it a unique and potentially useful chemical in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(nitroimino)bis[methylene(nitroimino)]]dimethyl diacetate involves multiple steps, typically starting with the formation of the nitroimino groups. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the correct formation of the desired product. The detailed synthetic route may involve the following steps:
- Formation of the nitroimino intermediate.
- Reaction of the intermediate with methylene groups.
- Acetylation to form the diacetate ester.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactors with precise control over reaction conditions such as temperature, pressure, and pH. The use of continuous flow reactors could enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
[(nitroimino)bis[methylene(nitroimino)]]dimethyl diacetate can undergo various chemical reactions, including:
Oxidation: The nitroimino groups can be oxidized to form nitro compounds.
Reduction: Reduction of the nitroimino groups can lead to the formation of amines.
Substitution: The acetate esters can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used under basic conditions.
Major Products
Oxidation: Formation of nitro compounds.
Reduction: Formation of amines.
Substitution: Formation of substituted esters or amides.
Wissenschaftliche Forschungsanwendungen
[(nitroimino)bis[methylene(nitroimino)]]dimethyl diacetate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Potential use in biochemical assays and as a probe for studying enzyme activities.
Medicine: Investigated for its potential therapeutic properties and as a drug delivery agent.
Industry: Utilized in the production of specialized polymers and materials.
Wirkmechanismus
The mechanism of action of [(nitroimino)bis[methylene(nitroimino)]]dimethyl diacetate involves its interaction with molecular targets such as enzymes or receptors. The nitroimino groups can participate in redox reactions, while the acetate esters can undergo hydrolysis to release active intermediates. These interactions can modulate biochemical pathways and exert specific effects on biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methanol, ((nitroimino)bis(methylene(nitroimino)))bis-, dinitrate (ester)
- Methanol, ((nitroimino)bis(methylene(nitroimino)))bis-, dimethyl ester
Uniqueness
[(nitroimino)bis[methylene(nitroimino)]]dimethyl diacetate is unique due to the presence of both nitroimino groups and acetate esters, which confer distinct chemical properties and reactivity. This combination allows for a wide range of chemical transformations and applications that may not be possible with similar compounds.
Eigenschaften
CAS-Nummer |
14173-62-7 |
---|---|
Molekularformel |
C8H14N6O10 |
Molekulargewicht |
354.23 g/mol |
IUPAC-Name |
[[[acetyloxymethyl(nitro)amino]methyl-nitroamino]methyl-nitroamino]methyl acetate |
InChI |
InChI=1S/C8H14N6O10/c1-7(15)23-5-10(13(19)20)3-9(12(17)18)4-11(14(21)22)6-24-8(2)16/h3-6H2,1-2H3 |
InChI-Schlüssel |
CHBKPOAEXQUKHL-UHFFFAOYSA-N |
SMILES |
CC(=O)OCN(CN(CN(COC(=O)C)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Kanonische SMILES |
CC(=O)OCN(CN(CN(COC(=O)C)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Key on ui other cas no. |
14173-62-7 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.